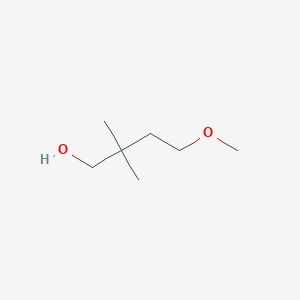
4-甲氧基-2,2-二甲基丁烷-1-醇
描述
4-Methoxy-2,2-dimethylbutan-1-ol is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methoxy-2,2-dimethylbutan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methoxy-2,2-dimethylbutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2,2-dimethylbutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
在药物化学领域,4-甲氧基-2,2-二甲基丁烷-1-醇被用来创造受阻胺基 。受阻胺基在药物设计中非常重要,因为它们可以提高药物的代谢稳定性。这种化合物的独特结构使其成为合成新型药物候选物的理想选择。
材料科学
这种化合物的甲氧基可以参与材料表面改性。 例如,它可以用来合成甲氧基取代的噻吩/亚苯基共寡聚物,用于激光应用 。由于这些材料在受到外部光源激发时能够发射光,因此它们在光电器件中具有潜在的应用价值。
生物活性
4-Methoxy-2,2-dimethylbutan-1-ol is an organic compound with significant potential in various biological applications. Its structure includes a methoxy group and two methyl groups attached to a butanol framework, which contributes to its unique chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C6H14O2
- Molecular Weight : 118.18 g/mol
- Structure : The compound features a methoxy group (-OCH3) and two methyl groups on the carbon chain, which influence its solubility and reactivity.
The biological activity of 4-Methoxy-2,2-dimethylbutan-1-ol is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound may act as an agonist or antagonist, modulating biochemical pathways that affect cellular functions such as metabolism and signal transduction.
Potential Mechanisms:
- Enzyme Interaction : The compound has been studied for its interaction with alcohol oxidases, which are enzymes that catalyze the oxidation of alcohols to aldehydes or ketones .
- Receptor Modulation : Research indicates that it may influence receptor activity, potentially affecting neurotransmitter systems in the central nervous system.
1. Antimicrobial Properties
Studies have shown that 4-Methoxy-2,2-dimethylbutan-1-ol exhibits antimicrobial activity against certain bacterial strains. For instance, its efficacy against Escherichia coli and Staphylococcus aureus has been documented, suggesting potential applications in developing antimicrobial agents.
2. Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. It has been suggested that it could mitigate oxidative stress in neuronal cells, thereby offering potential therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
Safety and Toxicology
While 4-Methoxy-2,2-dimethylbutan-1-ol shows promise in various applications, safety assessments are crucial. The compound is classified under certain categories for skin and eye irritation; thus, handling precautions should be observed in laboratory settings .
属性
IUPAC Name |
4-methoxy-2,2-dimethylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2,6-8)4-5-9-3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOELHIHVJTYYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1465444-68-1 | |
| Record name | 4-methoxy-2,2-dimethylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















